3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
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Overview
Description
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group attached to the chromen-4-one core, along with a diethylcarbamate moiety
Scientific Research Applications
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a Claisen–Schmidt condensation reaction between an appropriate aldehyde and a ketone, followed by cyclization.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromen-4-one intermediate.
Attachment of the Diethylcarbamate Moiety: The final step involves the reaction of the bromophenoxy-chromen-4-one intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
- 4-(2-bromophenoxy)-3,5-difluorobenzene-1-carbothioamide
- (2Z)-2-(benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid
Uniqueness
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromophenoxy group, chromen-4-one core, and diethylcarbamate moiety sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO5/c1-3-22(4-2)20(24)26-13-9-10-14-17(11-13)25-12-18(19(14)23)27-16-8-6-5-7-15(16)21/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWKBXFQIXKNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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